Oxidative Reactivity and Kinetic Order: PDC vs. PCC in Polyol Oxidation
A direct head-to-head kinetic study of polyol oxidation in aqueous KHSO4 medium demonstrated that both Cornforth reagent (PDC) and Corey-Suggs reagent (PCC) follow second-order kinetics. However, a ten-fold increase in KHSO4 concentration leads to a proportional ten-fold increase in the observed rate constant (k') [1]. This demonstrates a well-behaved, predictable first-order dependence on [KHSO4] for both reagents, enabling precise control over reaction rate. Critically, the mechanistic studies revealed distinct active species: the participation of ((PyH)CrO3+) in the rate-determining step for PDC, versus a chloride-containing species for PCC [1]. This difference in active species and the quantifiable, linear rate response to acid concentration provide a rational basis for selecting PDC when a more tunable or chloride-free oxidative pathway is desired.
| Evidence Dimension | Kinetic Rate Dependence on KHSO4 Concentration |
|---|---|
| Target Compound Data | Rate constant (k') increases 10x |
| Comparator Or Baseline | PCC: Rate constant (k') increases 10x |
| Quantified Difference | Identical 10x increase; mechanistic pathway differs based on active oxidizing species |
| Conditions | Oxidation of polyols in aqueous KHSO4 medium at various temperatures |
Why This Matters
This quantifiable kinetic response allows for precise, predictable control of oxidation rate, a feature essential for process optimization and scale-up.
- [1] P. P. Kalavagunta et al. Cornforth's and Corey-Suggs Cr(VI) compounds as efficient reagents for selective oxidation of certain polyols in aqueous KHSO4 medium –A kinetic and mechanistic approach. Scientific African 2022, 15, e01112. View Source
